3-(2-Butenyloxy)-1-butene

Description

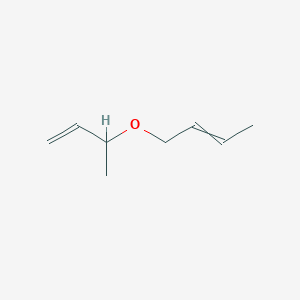

3-(2-Butenyloxy)-1-butene is an unsaturated ether compound with the molecular formula C₇H₁₂O. Its structure consists of a 1-butene backbone (CH₂=CHCH₂CH₂–) with a 2-butenyloxy (–O–CH₂CH=CH₂) substituent at the third carbon. This compound features two double bonds: one in the 1-butene chain and another in the 2-butenyloxy group, making it highly reactive in polymerization and addition reactions.

Properties

CAS No. |

1476-05-7 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

1-but-3-en-2-yloxybut-2-ene |

InChI |

InChI=1S/C8H14O/c1-4-6-7-9-8(3)5-2/h4-6,8H,2,7H2,1,3H3 |

InChI Key |

XYFNXHGRCIZMQQ-UHFFFAOYSA-N |

SMILES |

CC=CCOC(C)C=C |

Canonical SMILES |

CC=CCOC(C)C=C |

Synonyms |

3-(2-Butenyloxy)-1-butene |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Butenyloxy)-1-butene can be synthesized through the positional isomerization of 2-butene. This process involves the use of sulfocation exchanger catalysts at temperatures ranging from 50 to 60°C. The equilibrium ratio of the sum of 2-butenes to 1-butene is approximately 20:1. Careful rectification is employed to separate the relatively high-boiling 2-butenes from 1-butene .

Industrial Production Methods

The industrial production of 1-butene, 3-(2-butenyloxy)- involves the continuous distillation of purified 2-butene into 1-butene. This method ensures the production of pure 1-butene with minimal impurities, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Butenyloxy)-1-butene undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of various oxidation products.

Reduction: The compound can be reduced to form different reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents like chlorine and bromine are often employed in substitution reactions.

Major Products Formed

Oxidation: The major products include various alcohols, aldehydes, and carboxylic acids.

Reduction: The primary products are alkanes and alkenes.

Substitution: The main products are halogenated derivatives of the original compound.

Scientific Research Applications

3-(2-Butenyloxy)-1-butene has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-butene, 3-(2-butenyloxy)- involves its interaction with various molecular targets and pathways. The compound can undergo alkylation reactions, where it reacts with isobutane in the presence of acid zeolites. This process involves the protonation of isobutane, leading to the formation of alkylated products . Additionally, the compound can participate in hydrogenation reactions, where it is selectively hydrogenated to form 1-butene .

Comparison with Similar Compounds

Structural and Functional Analogues

1-(1-Butoxyethoxy)butane (CAS 871-22-7)

- Molecular Formula : C₁₀H₂₂O₂

- Molecular Weight : 174.28 g/mol

- Structure : A saturated ether with two butyl chains connected via an ethoxy group. Unlike 3-(2-Butenyloxy)-1-butene, it lacks double bonds, resulting in lower reactivity.

- Applications: Used as a solvent or intermediate in organic synthesis.

Allyl (3-methylbutoxy)acetate (CAS 67634-00-8)

- Molecular Formula : C₁₀H₁₆O₃

- Molecular Weight : 184.23 g/mol

- Structure : Combines an allyl ether group with an acetate ester. The presence of ester and ether functionalities distinguishes it from this compound, which lacks ester groups.

- Reactivity : The ester group enables hydrolysis, while the allyl ether can participate in thiol-ene click reactions, similar to unsaturated ethers .

2-Methyl-4-((3-methyl-2-butenyl)oxy)but-1-ene (CAS 59637-41-1)

- Molecular Formula : C₁₀H₁₈O

- Molecular Weight : 154.25 g/mol

- Structure: Features branched methyl groups on both the butene backbone and the butenyloxy substituent.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity Highlights |

|---|---|---|---|---|

| This compound | C₇H₁₂O | 112.17 (calculated) | ~150–170 (est.) | Polymerization via double bonds; oxidation |

| 1-(1-Butoxyethoxy)butane | C₁₀H₂₂O₂ | 174.28 | ~200–220 | Low reactivity; hydrolytically stable |

| Allyl (3-methylbutoxy)acetate | C₁₀H₁₆O₃ | 184.23 | ~210–230 | Ester hydrolysis; thiol-ene reactions |

| 1,2-Butylene oxide | C₄H₈O | 72.12 | 63–65 | Epoxide ring-opening reactions |

Key Observations :

- Reactivity: this compound’s double bonds make it more reactive than saturated ethers like 1-(1-Butoxyethoxy)butane. It can undergo ozonolysis (as seen in 1-butene ozonides ) or copolymerization (similar to thiol-ene modified poly(1-butene) ).

- Hydrophilicity : Functionalization with polar groups (e.g., hydroxyls via oxidation) could enhance hydrophilicity, analogous to poly(3-caprolactone)-grafted polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.